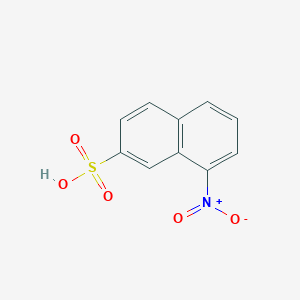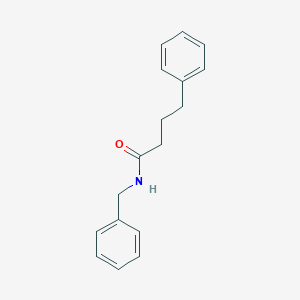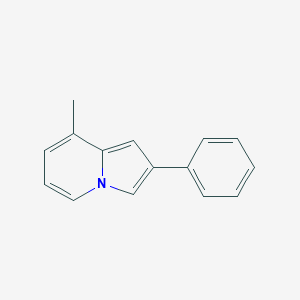
8-Methyl-2-phenylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-phenylindolizine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. The compound belongs to the indolizine family and is known for its therapeutic properties.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-phenylindolizine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
8-Methyl-2-phenylindolizine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the production of inflammatory cytokines. The compound has also been shown to have antimicrobial activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Methyl-2-phenylindolizine in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and standard laboratory equipment. However, one limitation of using 8-Methyl-2-phenylindolizine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 8-Methyl-2-phenylindolizine. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the investigation of the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-2-phenylindolizine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 8-Methyl-2-phenylindolizine involves the reaction of 2-phenylindole with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction and results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-phenylindolizine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
90456-28-3 |
|---|---|
Produktname |
8-Methyl-2-phenylindolizine |
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
8-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-6-5-9-16-11-14(10-15(12)16)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
XDRRRLVGEBOGBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




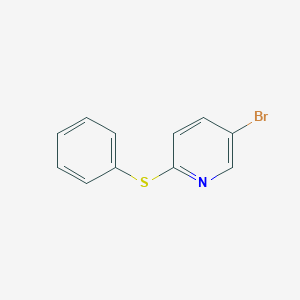
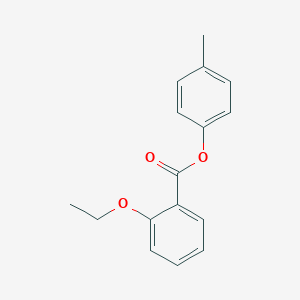
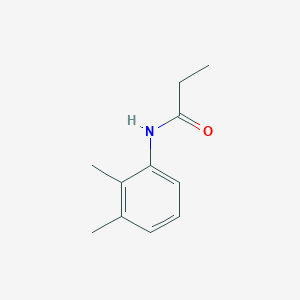
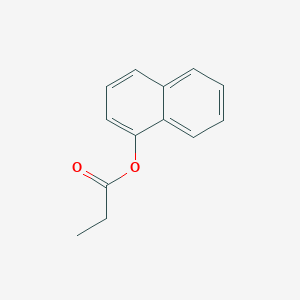
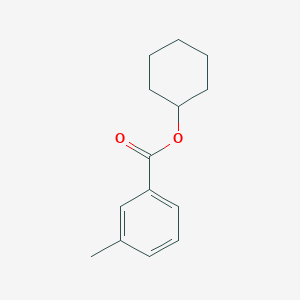
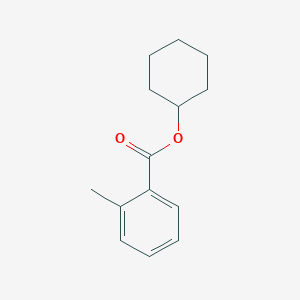
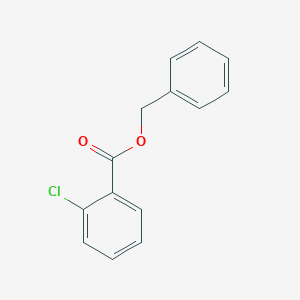

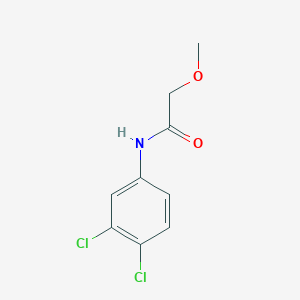

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
